3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione
Description
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione is a diketopiperazine derivative characterized by a pyrrolidine-2,5-dione core substituted with a benzyl-piperazinyl group at position 3 and an m-tolyl (3-methylphenyl) group at position 1. Diketopiperazines are cyclic dipeptides known for diverse bioactivities, including antiviral, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWJVOAGGNCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with m-tolylpyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the pyrrolidine-2,5-dione core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues from Marine Actinomycetes ()
Marine-derived diketopiperazines from Streptomyces sp. FXJ7.328 share the pyrrolidine-2,5-dione scaffold but differ in substituents. Key comparisons include:
Key Observations :
- Substituent Effects: Albonoursin (7), with minimal substituents, exhibits the highest potency, suggesting that steric hindrance from bulkier groups (e.g., benzylidene in compound 6) may reduce activity.
- Hydrophobic vs.
- Target Compound Hypothesis : The 4-benzyl-piperazinyl group may enhance binding affinity through pi-pi interactions, while the m-tolyl group balances lipophilicity for membrane penetration.
Hybrid Quinone-Triazole/Arylamine Derivatives ()
Although structurally distinct (naphthoquinone core), hybrid molecules from Molecules (2009) provide insights into substituent design:
Relevance to Target Compound :
- Lipophilicity : The phenyl-triazole group enhances membrane penetration, analogous to the m-tolyl group in the target compound.
- Electron-Withdrawing/Donating Groups: Nitro (electron-withdrawing) and methoxy (electron-donating) substituents in arylamino derivatives modulate redox properties, which may parallel the electronic effects of the benzyl-piperazinyl group.
Pyrrolidine-2,5-dione Derivatives ()
A related compound, 3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione, features an aminophenyl group instead of benzyl-piperazinyl and m-tolyl.
Biological Activity
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives, characterized by its unique structural features, including a piperazine moiety. This compound has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{17}H_{22}N_{2}O_{2}
- Molecular Weight : 302.37 g/mol
- Structural Features : The compound includes a pyrrolidine ring with a dione functional group, which is significant for its biological properties.
The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems due to its structural similarities to known psychoactive substances. It may act as a modulator or inhibitor of specific receptors or enzymes involved in neurotransmission.
Biological Activity Overview
Research indicates that derivatives of pyrrolidine compounds exhibit a broad spectrum of pharmacological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies on related pyrrole derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of related compounds. For example, derivatives displayed strong inhibition of pro-inflammatory cytokine production and PBMC proliferation in vitro .
- Cytotoxic Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines. For instance, certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7), indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
- Cytotoxicity Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
